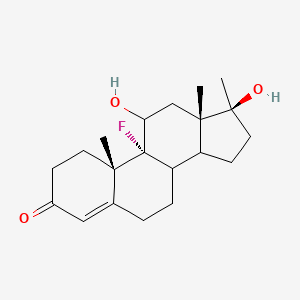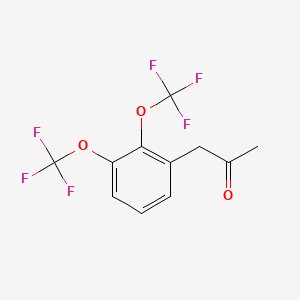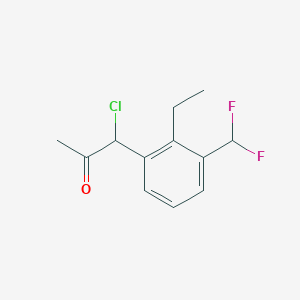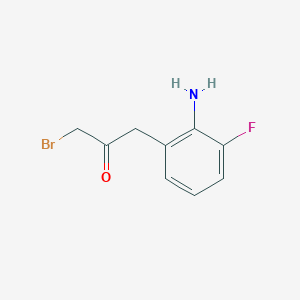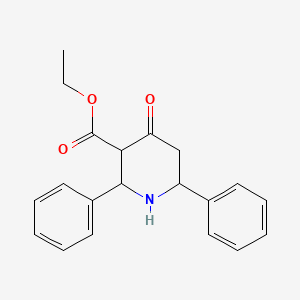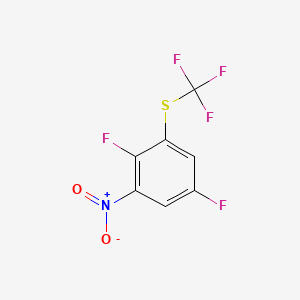![molecular formula C11H17N3O2 B14059306 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B14059306.png)
1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a benzene ring, with a tert-butyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to achieve high regioselectivity and yield . The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and bases like sodium ascorbate or triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety . The use of heterogeneous catalysts, such as copper-on-charcoal, can also facilitate the process by providing a reusable and efficient catalytic system .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the carboxylic acid moiety using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing the compound to bind to enzymes and receptors with high affinity . This binding can inhibit or activate various biological pathways, leading to its observed effects in medicinal applications.
Comparison with Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring structure and exhibit similar chemical reactivity and biological activity.
Indole Derivatives: Indole compounds also feature a fused ring system and are known for their diverse biological activities.
Uniqueness: 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties . This makes it a valuable scaffold for the design of novel bioactive molecules and advanced materials.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-tert-butyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)14-9-5-4-7(10(15)16)6-8(9)12-13-14/h7H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
KCICSLKQQZBGCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(CC(CC2)C(=O)O)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


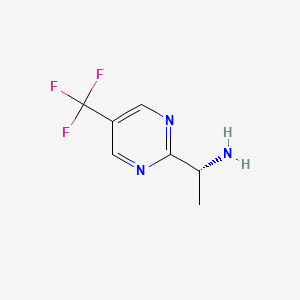
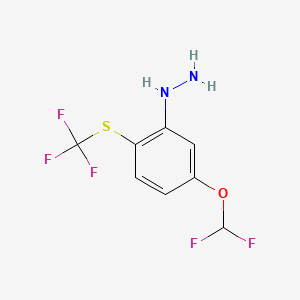

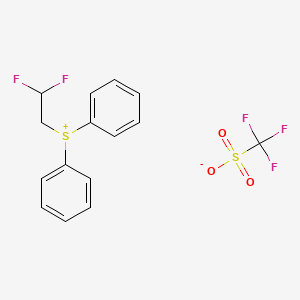


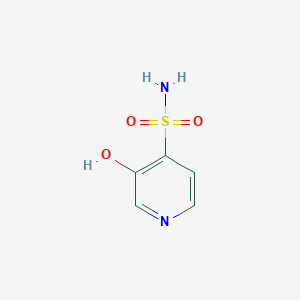
![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
